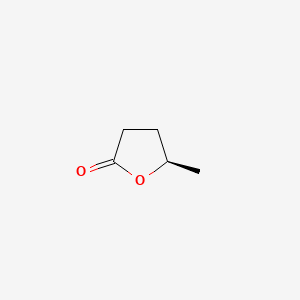
3-Chloro-6-methoxy-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methoxy-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes four nitrogen atoms in a six-membered ring
Mecanismo De Acción
Target of Action
1,2,4,5-tetrazine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . They have also been used as ligands for metal complexes .
Mode of Action
1,2,4,5-tetrazines are known to participate as dienes in inverse electron demand (id) diels–alder cycloaddition reactions to afford multi-substituted pyridazines . This property has been used for the preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .
Biochemical Pathways
1,2,4,5-tetrazines have been used as dienes in biorthogonal cycloaddition reactions for their rapid bioconjugation to various molecules . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
1,2,4,5-tetrazines have been reported to have applications in the creation of (in)organic functional materials/fluorophores .
Action Environment
The properties and applications of various 1,2,4,5-tetrazines derivatives have gained much interest from researcher groups in various fields , suggesting that these compounds may exhibit different behaviors under different environmental conditions.
Análisis Bioquímico
Cellular Effects
Tetrazines have been reported to be used as “ultra-bright” bioorthogonal probes for fluorogenic bio-visualization in living cells .
Molecular Mechanism
Tetrazines are known to participate in inverse electron demand Diels–Alder cycloaddition reactions .
Metabolic Pathways
Tetrazines are known to undergo a variety of organic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-methoxy-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, to facilitate the substitution of the chlorine atom with a methoxy group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-6-methoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: It can participate in inverse electron demand Diels-Alder reactions with strained alkenes or alkynes to form pyridazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, amines, and thiols.
Cycloaddition Reactions: These reactions often require the presence of a dienophile, such as norbornene, and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted tetrazines, such as 3-amino-6-methoxy-1,2,4,5-tetrazine.
Cycloaddition Reactions: The major products are pyridazine derivatives, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxy-1,2,4,5-tetrazine has several scientific research applications:
Comparación Con Compuestos Similares
- 3,6-Dichloro-1,2,4,5-tetrazine
- 3,6-Dimethoxy-1,2,4,5-tetrazine
- 3-Chloro-6-dipicolylamino-1,2,4,5-tetrazine
Comparison: 3-Chloro-6-methoxy-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other tetrazine derivatives. For example, the presence of a methoxy group enhances its solubility in organic solvents and its ability to participate in nucleophilic substitution reactions. In contrast, 3,6-dichloro-1,2,4,5-tetrazine is more reactive towards nucleophiles due to the presence of two chlorine atoms, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-chloro-6-methoxy-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c1-9-3-7-5-2(4)6-8-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGPAKSIBSKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(N=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2831113.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2831114.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)


![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)

![3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2831130.png)



